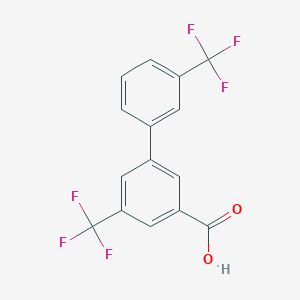

3-(3-Trifluoromethylphenyl)-5-trifluoromethylbenzoic acid

Description

Properties

IUPAC Name |

3-(trifluoromethyl)-5-[3-(trifluoromethyl)phenyl]benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8F6O2/c16-14(17,18)11-3-1-2-8(5-11)9-4-10(13(22)23)7-12(6-9)15(19,20)21/h1-7H,(H,22,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAIUQTNDEKYCOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=CC(=C2)C(F)(F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8F6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40691158 | |

| Record name | 3',5-Bis(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40691158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261855-48-4 | |

| Record name | 3',5-Bis(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40691158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst . This method is favored due to its mild reaction conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3-Trifluoromethylphenyl)-5-trifluoromethylbenzoic acid can undergo various chemical reactions, including:

Reduction: The removal of oxygen atoms or the addition of hydrogen atoms.

Substitution: The replacement of one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Halogenation reactions often use reagents like bromine (Br₂) or chlorine (Cl₂) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Chemistry

Synthetic Intermediate:

- Building Block for Pharmaceuticals: The compound is utilized as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). Its trifluoromethyl groups improve binding affinity and selectivity, essential for drug efficacy.

- Reactivity: The carboxylic acid group can be converted into acyl chlorides for nucleophilic substitution reactions, facilitating the formation of various derivatives.

Table 1: Chemical Reactions Involving 3-(3-Trifluoromethylphenyl)-5-trifluoromethylbenzoic Acid

| Reaction Type | Product Type | Notes |

|---|---|---|

| Nucleophilic Substitution | Acyl Chlorides | Enhances reactivity for further synthetic applications. |

| Friedel-Crafts Acylation | Aromatic Derivatives | Useful in synthesizing complex aromatic compounds. |

| Oxidation | Carboxylic Acids/Ketones | Potential for further functionalization. |

Biological Applications

Pharmacological Activity:

- Potential Therapeutics: Research indicates that compounds with similar structures exhibit activity against various biological targets, including receptors involved in inflammatory responses.

- Mechanism of Action: The trifluoromethyl groups may enhance interaction with biomolecules, leading to improved pharmacokinetic properties.

Case Study: Neurokinin-1 Receptor Antagonists

- Background: Compounds derived from trifluoromethylbenzoic acids have been studied as neurokinin-1 receptor antagonists, which are important in treating conditions like anxiety and depression.

- Findings: Studies demonstrate that these compounds can effectively inhibit receptor activity, suggesting a pathway for developing new antidepressant medications.

Materials Science

Development of Advanced Materials:

- Polymer Chemistry: The unique structure of this compound allows it to be incorporated into polymers, enhancing their thermal stability and chemical resistance.

- Coatings and Films: Its application in coatings can lead to materials with improved durability and performance under harsh conditions.

Table 2: Applications in Materials Science

| Application Type | Benefits |

|---|---|

| Polymer Synthesis | Increased thermal stability and chemical resistance. |

| Coatings | Enhanced durability and performance in extreme environments. |

Mechanism of Action

The mechanism of action of 3-(3-Trifluoromethylphenyl)-5-trifluoromethylbenzoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups can enhance the compound’s ability to interact with enzymes, receptors, and other biomolecules, potentially leading to increased potency and selectivity. The electron-withdrawing nature of the trifluoromethyl groups can also influence the compound’s reactivity and stability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

3-(3-Methylphenyl)-5-trifluoromethylbenzoic Acid (CAS: 1261953-10-9)

- Structure : Replaces the 3-CF₃ group on the phenyl ring with a methyl (-CH₃).

- Impact : Reduced electron-withdrawing effects and lower molecular weight (MW: 294.25 vs. 354.23 for the CF₃ analog). The methyl group increases steric bulk but decreases acidity (pKa ~3.5–4.0).

- Applications : Less suited for environments requiring oxidative stability but useful in less demanding synthetic pathways .

3-(3-Chlorophenyl)-5-trifluoromethylbenzoic Acid (CAS: 1261904-39-5)

- Structure : Substitutes 3-CF₃ with a chlorine atom.

- Higher LogP (~4.8) improves membrane permeability but complicates aqueous solubility .

3-(5-Fluoro-2-methylphenyl)-5-trifluoromethylbenzoic Acid (CAS: N/A)

Core Structure Modifications

2-(3-Trifluoromethylphenyl)-1H-benzimidazole-5-carboxylic Acid (BI-5038, CAS: N/A)

- Structure : Replaces the benzoic acid core with a benzimidazole-carboxylic acid system.

- Used in kinase inhibitors due to enhanced target affinity .

Flufenamic Acid (CAS: 530-78-9)

- Structure: 2-(3-Trifluoromethylanilino)benzoic acid.

- Impact: The anilino linker (-NH-) enables COX enzyme inhibition (NSAID activity). Lower LogP (~3.5) compared to non-amino analogs improves solubility but reduces CNS penetration .

Functional Group Variations

3-(Methylthio)-5-(trifluoromethyl)benzoic Acid (CAS: 53985-40-3)

- Structure : Substitutes a methylthio (-SMe) group at the 3-position.

- Impact : The electron-donating -SMe group counteracts CF₃’s electron-withdrawing effect, reducing acidity (pKa ~4.0). Higher metabolic liability due to sulfur oxidation .

3-Fluoro-5-trifluoromethylbenzoic Acid (CAS: 161622-05-5)

- Structure : Replaces the pendant phenyl ring with a single fluorine atom.

- Impact : Simplifies synthesis but limits steric and electronic modulation. MW: 222.12, LogP: 2.8 .

Biological Activity

3-(3-Trifluoromethylphenyl)-5-trifluoromethylbenzoic acid is a compound of significant interest in pharmaceutical and agrochemical research due to its unique trifluoromethyl groups, which enhance biological activity through various mechanisms. This article delves into the biological activities associated with this compound, supported by case studies, research findings, and data tables.

The compound features two trifluoromethyl groups attached to a benzoic acid structure, which contributes to its lipophilicity and potential interactions with biological targets. The chemical structure can be represented as follows:

Anticancer Properties

Research indicates that compounds containing trifluoromethyl groups can exhibit enhanced anticancer activity. A study highlighted the role of trifluoromethyl-containing compounds in inhibiting cancer cell proliferation by targeting specific pathways involved in tumor growth. For instance, the inclusion of trifluoromethyl groups has been shown to improve the potency of certain drugs against various cancer types by affecting their pharmacokinetic properties and interactions with cellular targets .

Table 1: Summary of Anticancer Activity Studies

| Study | Compound Tested | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|---|

| This compound | MCF-7 (Breast) | 0.5 | Inhibition of cell cycle progression | |

| Trifluoromethyl benzoic acids | A549 (Lung) | 1.0 | Induction of apoptosis |

Inhibition of Enzymatic Activity

Trifluoromethylated compounds have been studied for their ability to inhibit various enzymes. For example, the presence of trifluoromethyl groups can significantly enhance the inhibition of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory pathways .

Case Study: COX Inhibition

A detailed investigation into the COX inhibitory activity of trifluoromethyl benzoic acids revealed that this compound exhibited an IC50 value significantly lower than its non-fluorinated counterparts, indicating a stronger inhibitory effect .

Toxicological Profile

Understanding the safety profile is crucial for any compound intended for therapeutic use. Toxicological studies have shown that while trifluoromethyl compounds can exhibit beneficial biological activities, they also pose potential risks at higher concentrations.

Table 2: Toxicological Findings

Q & A

Q. What are the recommended synthetic routes for 3-(3-Trifluoromethylphenyl)-5-trifluoromethylbenzoic acid, and how can reaction conditions be optimized for high yield?

Methodological Answer: A common approach involves halogenation and carboxylation of trifluoromethyl-substituted aromatic precursors. For example:

Halogenation : Introduce bromine or chlorine at reactive positions using reagents like N-chlorosuccinimide (NCS) or bromine in the presence of Lewis acids (e.g., FeCl₃).

Carboxylation : Convert halogenated intermediates to carboxylic acids via carbonylation (e.g., using CO under palladium catalysis) or hydrolysis of nitriles.

Deprotection : If protected groups (e.g., methyl esters) are used, deprotect with strong acids (e.g., trifluoroacetic acid) .

Optimization Tips :

Q. How should researchers characterize the purity and structural integrity of this compound post-synthesis?

Methodological Answer:

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (acidified with 0.1% TFA) to assess purity (>95% recommended for biological assays) .

- NMR : ¹H and ¹⁹F NMR are critical for confirming substituent positions. For example:

- Mass Spectrometry : High-resolution ESI-MS can confirm the molecular ion ([M-H]⁻ expected for m/z ~356.03).

Q. How can researchers resolve contradictions between computational docking results and experimental binding assays for this compound?

Methodological Answer:

- Validate Docking Models :

- Perform molecular dynamics (MD) simulations to assess binding stability.

- Use site-directed mutagenesis on target proteins (e.g., enzymes) to confirm key residues for interaction .

- Experimental Cross-Check :

Q. What strategies mitigate solubility challenges during in vitro assays for this highly fluorinated compound?

Methodological Answer:

Q. How can conflicting spectral data (e.g., NMR shifts) be addressed during structural elucidation?

Methodological Answer:

- Dynamic Effects : Account for rotational barriers in trifluoromethyl groups, which may split signals. Use variable-temperature NMR to observe coalescence .

- Isotopic Labeling : Synthesize ¹³C-labeled analogs to resolve overlapping peaks in crowded aromatic regions.

- Cross-Validation : Compare experimental ¹H-¹⁹F HOESY data with DFT-calculated chemical shifts .

Q. What catalytic systems are effective for introducing trifluoromethyl groups in analogous benzoic acid derivatives?

Methodological Answer:

- Transition Metal Catalysis : Use Cu(I)/ligand systems for Ullman-type coupling of trifluoromethyl iodide with brominated precursors.

- Photoredox Catalysis : Apply Ru(bpy)₃²⁺ under blue light to generate CF₃ radicals for C–H functionalization .

- Safety Note : Conduct reactions in inert atmospheres (Ar/N₂) to avoid side oxidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.